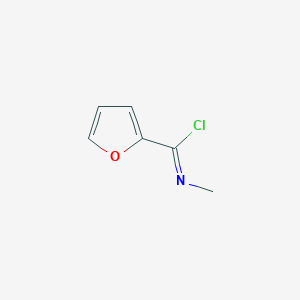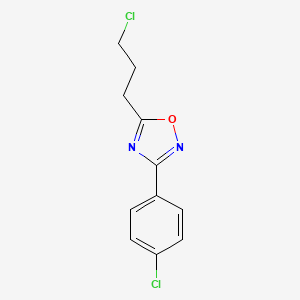
4-(4-propylphenyl)butanoic Acid
Übersicht
Beschreibung
4-(4-propylphenyl)butanoic Acid, also known as Benzenebutanoic acid, 4-propyl-, is a chemical compound used in scientific research . It has a molecular formula of C13H18O2 and a molecular weight of 206.285 . It is categorized under Carboxylic Acids .
Synthesis Analysis
The synthesis of butanoic acid derivatives, including 4-(4-propylphenyl)butanoic Acid, has been studied extensively . Density functional theory (DFT) calculations are often utilized for the molecular design of these compounds . After DFT calculations, synthesis, FT-IR, 1H NMR, and 13C NMR spectra of corresponding molecules are presented .Molecular Structure Analysis
The molecular structure of 4-(4-propylphenyl)butanoic Acid consists of 13 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The InChI key for this compound is HZWVRQFQUNIIBG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-(4-propylphenyl)butanoic Acid has a molecular weight of 206.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 6 . Its XLogP3 is 3.8 .Wissenschaftliche Forschungsanwendungen
Chemical Chaperone
4-Phenylbutyric acid (4-PBA), which is structurally similar to 4-(4-propylphenyl)butanoic Acid, is an FDA-approved drug that has been increasingly used as a nonspecific chemical chaperone . Chemical chaperones are small molecules that nonspecifically interact with proteins and generate a solvophobic force capable of preventing denaturation and promoting protein trafficking improvements .
Neurodegeneration Research
4-PBA has been applied in the field of neurodegeneration research . It has been used to improve protein synthesis in an Alzheimer’s disease astrocytic cell model .
Cancer Research
In cancer research, 4-PBA has been used to reduce endoplasmic reticulum stress in thapsigargin-treated melanoma cell lines .
Pharmacodynamics
The pharmacodynamics of 4-PBA is still not clear, indicating a potential area for further research .
Neuroprotective Effects
Research has also been conducted on the neuroprotective effects of 4-PBA and its derivatives .
Wirkmechanismus
Mode of Action
It’s worth noting that similar compounds, such as 4-phenylbutyric acid (4-pba), have been shown to act as chemical chaperones, assisting in protein folding and alleviating endoplasmic reticulum stress .
Biochemical Pathways
Similar compounds like 4-pba have been found to interact with human serum albumin at fatty acid binding sites, potentially affecting lipid metabolism .
Result of Action
Similar compounds like 4-pba have been found to alleviate endoplasmic reticulum stress by assisting protein folding .
Eigenschaften
IUPAC Name |
4-(4-propylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-4-11-7-9-12(10-8-11)5-3-6-13(14)15/h7-10H,2-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWVRQFQUNIIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445711 | |
| Record name | Benzenebutanoic acid, 4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25711-53-9 | |
| Record name | Benzenebutanoic acid, 4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1353404.png)

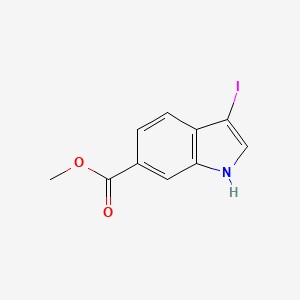
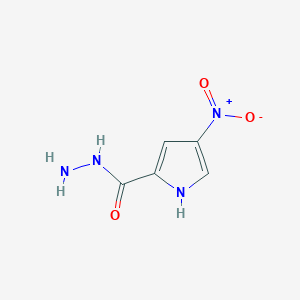


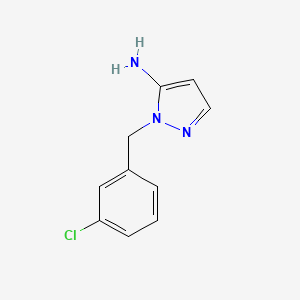
![7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1353429.png)
